

Application Notes & Protocols for the Quantification of 2-(5-Oxazolyl)benzonitrile

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Compound of Interest

Compound Name: 2-(5-Oxazolyl)benzonitrile

Cat. No.: B181152

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the quantification of **2-(5-Oxazolyl)benzonitrile**. While specific validated methods for this compound are not widely published, this document outlines robust protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are based on established analytical principles for structurally related benzonitrile and oxazole-containing compounds.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely accessible and reliable technique for the quantification of **2-(5-Oxazolyl)benzonitrile** in bulk drug substances and pharmaceutical formulations. The method's specificity and sensitivity make it suitable for quality control and stability testing.

Experimental Protocol

a) Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV-Vis detector is used.

Parameter	Recommended Condition
HPLC Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 μ m particle size)
Mobile Phase	A mixture of Acetonitrile and Water (e.g., 50:50 v/v) with 0.1% Formic Acid
Flow Rate	1.0 mL/min
Injection Volume	10 μ L
Column Temperature	30°C
UV Detection	Wavelength of maximum absorbance (λ_{max}), determined by UV scan (e.g., 275 nm)

b) Standard and Sample Preparation:

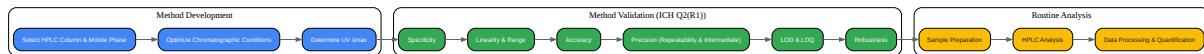
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **2-(5-Oxazolyl)benzonitrile** reference standard and dissolve in 10 mL of the mobile phase.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 μ g/mL to 100 μ g/mL.
- Sample Preparation: Dissolve the sample containing **2-(5-Oxazolyl)benzonitrile** in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 μ m syringe filter before injection.

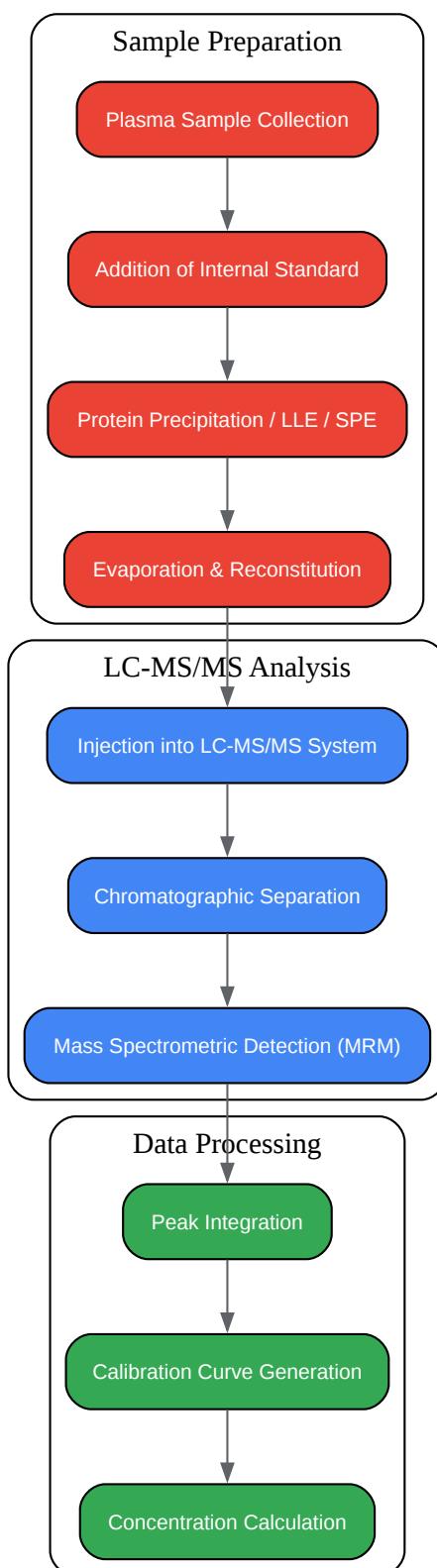
c) Method Validation:

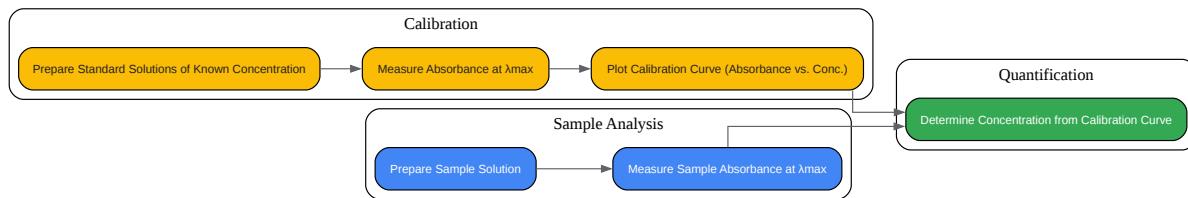
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[\[1\]](#)[\[2\]](#)[\[3\]](#) Key validation parameters are summarized below.

Validation Parameter	Acceptance Criteria
Specificity	The peak for 2-(5-Oxazolyl)benzonitrile should be well-resolved from any impurities or excipients.
Linearity	A correlation coefficient (R^2) of ≥ 0.999 over the concentration range.
Accuracy	Recovery of 98.0% to 102.0% for spiked samples.
Precision (Repeatability & Intermediate)	Relative Standard Deviation (RSD) of $\leq 2.0\%$.
Limit of Detection (LOD)	Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ)	Signal-to-noise ratio of 10:1.
Robustness	No significant changes in results with small, deliberate variations in method parameters.

Workflow for HPLC Method Development and Validation







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References

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